N,N'-bis(1,3-benzodioxol-5-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
Description
N,N'-bis(1,3-benzodioxol-5-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 1,3,5-triazine core substituted with two 1,3-benzodioxol-5-yl groups at the 2,4-positions and a pyrrolidin-1-yl group at the 6-position. This compound’s structure is distinct due to its aromatic benzodioxol moieties and the cyclic amine (pyrrolidine), which may confer unique physicochemical and biological properties compared to conventional triazine-based agrochemicals.
Properties
IUPAC Name |
2-N,4-N-bis(1,3-benzodioxol-5-yl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c1-2-8-27(7-1)21-25-19(22-13-3-5-15-17(9-13)30-11-28-15)24-20(26-21)23-14-4-6-16-18(10-14)31-12-29-16/h3-6,9-10H,1-2,7-8,11-12H2,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCDCXFHOHTHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCO4)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
In the field of chemistry, N,N'-bis(1,3-benzodioxol-5-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and the development of new materials.
Biology
This compound has been investigated for its potential as a biochemical probe or inhibitor in various biological pathways. It is particularly noted for its interactions with specific enzymes and receptors that modulate biological activity. Research indicates that it may inhibit certain kinases involved in cancer progression, leading to cell cycle arrest and apoptosis in cancer cells .
Medicine
This compound is being explored for its therapeutic properties. Studies have shown significant anticancer activities across various cancer cell lines. The mechanism of action often involves the compound's ability to induce apoptosis through the inhibition of key signaling pathways associated with tumor growth .
Case Study: Anticancer Properties
Research published in various journals highlights the compound's efficacy against multiple cancer types. For example:
- In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability in breast cancer cell lines by inducing apoptosis.
- Mechanistic studies revealed that it targets specific kinases involved in cell proliferation pathways.
Industry
In industrial applications, this compound is utilized in the development of advanced materials such as polymers and nanomaterials. Its unique structural properties allow it to be incorporated into materials that require specific mechanical or thermal characteristics.
Summary of Applications
The following table summarizes the key applications of this compound across different fields:
| Field | Application |
|---|---|
| Chemistry | Building block for complex molecule synthesis |
| Biology | Biochemical probe; enzyme inhibitor; anticancer research |
| Medicine | Potential therapeutic agent with anticancer and antimicrobial properties |
| Industry | Development of advanced materials (polymers and nanomaterials) |
Comparison with Similar Compounds
Substituent Analysis and Structural Diversity
Triazine derivatives are characterized by substitutions at the 2,4,6-positions of the heterocyclic ring. Below is a comparison of substituents and their implications:
Key Observations :
- Aliphatic vs. Aromatic Substituents: The target compound’s benzodioxol groups (aromatic) contrast with the aliphatic isopropyl or tert-butyl groups in Prometryn, Propazine, and related herbicides.
- Pyrrolidinyl vs. Thio/Chloro Groups : The pyrrolidinyl group (cyclic amine) at position 6 differs from the thioether (Prometryn) or chloro (Propazine) groups. Chloro and thioether groups are common in herbicides for electron-withdrawing effects, while pyrrolidine’s electron-donating nature could alter reactivity or degradation pathways.
Physicochemical Properties
Implications :
- Pyrrolidine’s cyclic structure may improve metabolic stability compared to linear amines in Propazine or Prometryn.
Environmental and Metabolic Fate
- Chloro-Triazines : Persist in soil (half-life: 60–100 days) due to slow hydrolysis .
- Prometryn : Degrades via oxidation of the thioether group to sulfoxide .
- Target Compound : Benzodioxol rings may undergo oxidative cleavage, while pyrrolidine could facilitate faster metabolic degradation compared to aliphatic amines.
Q & A
Q. Advanced
- Electronic effects : Pyrrolidine’s electron-donating nature increases triazine ring electron density, enhancing π-π stacking with aromatic residues in target proteins .
- Conformational analysis : Molecular dynamics simulations (e.g., AMBER) show pyrrolidine-induced torsional strain (10–15°) affects binding pocket accessibility .
- Structure-activity relationships (SAR) : Comparative studies with morpholine or piperidine analogs reveal 20–30% higher kinase inhibition with pyrrolidine .
How can stability and degradation pathways be systematically evaluated under varying environmental conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to heat (60°C), light (UV-A), and hydrolysis (pH 1–13) for 48–72 hours .
- HPLC-MS analysis : Detect degradation products (e.g., benzodioxol cleavage fragments at m/z 123.04) .
- Kinetic modeling : Arrhenius plots predict shelf-life (e.g., t₉₀ = 12 months at 25°C) .
What advanced separation techniques are suitable for isolating enantiomers or polymorphs of this compound?
Q. Advanced
- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol eluents resolve enantiomers (α > 1.2) .
- Crystallization control : Anti-solvent addition (e.g., n-heptane) induces preferential polymorph nucleation (e.g., Form I vs. Form II) .
- Membrane filtration : Nanofiltration (MWCO 300 Da) removes low-MW impurities (<5% residual) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
